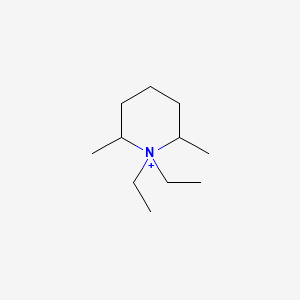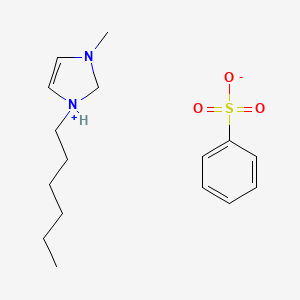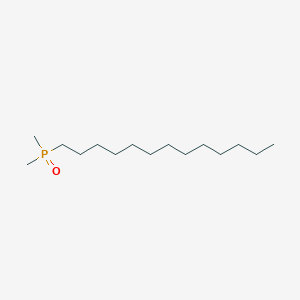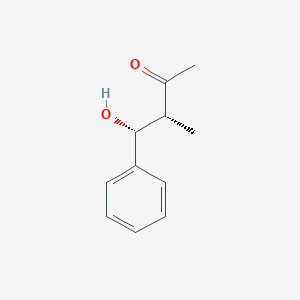
2-Butanone, 4-hydroxy-3-methyl-4-phenyl-, (3R,4R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butanone, 4-hydroxy-3-methyl-4-phenyl-, (3R,4R)- is an organic compound with the molecular formula C11H14O2. It is a chiral molecule, meaning it has non-superimposable mirror images, and the (3R,4R) configuration specifies the spatial arrangement of its atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 4-hydroxy-3-methyl-4-phenyl-, (3R,4R)- can be achieved through several methods. One common approach involves the asymmetric epoxidation of an enone followed by hydrogenolysis of the resulting α,β-epoxyketone. For example, 1-phenyl-3-buten-2-one can be epoxidized using t-butyl hydroperoxide and a chiral La-BINOL-Ph3P=O complex as the catalyst. This reaction yields (3S,4R)- or (3R,4S)-3,4-epoxy-4-phenylbutan-2-one with high enantiomeric excess. The epoxyketone is then reduced in the presence of palladium on carbon (Pd/C) and hydrogen (H2) to produce the desired (3R,4R)-4-hydroxy-3-methyl-4-phenylbutan-2-one .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butanone, 4-hydroxy-3-methyl-4-phenyl-, (3R,4R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 4-phenyl-3-methyl-2-butanone, while reduction of the carbonyl group can produce 4-hydroxy-3-methyl-4-phenylbutanol.
Applications De Recherche Scientifique
2-Butanone, 4-hydroxy-3-methyl-4-phenyl-, (3R,4R)- has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s chiral nature makes it valuable in studying enzyme-substrate interactions and stereochemistry.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and biologically active compounds.
Industry: The compound is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of 2-Butanone, 4-hydroxy-3-methyl-4-phenyl-, (3R,4R)- involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play crucial roles in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and participate in nucleophilic and electrophilic reactions, influencing its biological and chemical activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-3-methyl-2-butanone: Similar in structure but lacks the phenyl group.
4-Phenyl-2-butanone: Similar but lacks the hydroxyl and methyl groups.
3-Hydroxy-4-phenylbutan-2-one: Similar but differs in the position of the hydroxyl group.
Uniqueness
2-Butanone, 4-hydroxy-3-methyl-4-phenyl-, (3R,4R)- is unique due to its specific chiral configuration and the presence of both hydroxyl and phenyl groups. This combination of features makes it valuable in asymmetric synthesis and chiral studies.
Propriétés
Numéro CAS |
283151-88-2 |
|---|---|
Formule moléculaire |
C11H14O2 |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
(3R,4R)-4-hydroxy-3-methyl-4-phenylbutan-2-one |
InChI |
InChI=1S/C11H14O2/c1-8(9(2)12)11(13)10-6-4-3-5-7-10/h3-8,11,13H,1-2H3/t8-,11+/m0/s1 |
Clé InChI |
PSMPCPHOQAAKLW-GZMMTYOYSA-N |
SMILES isomérique |
C[C@H]([C@H](C1=CC=CC=C1)O)C(=O)C |
SMILES canonique |
CC(C(C1=CC=CC=C1)O)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


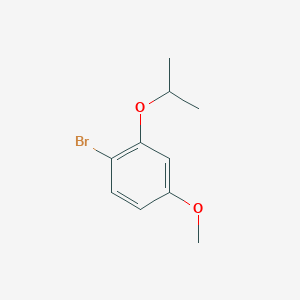
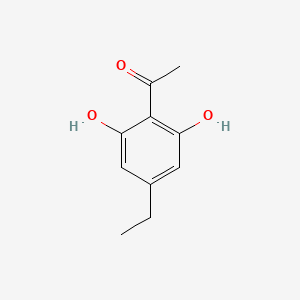

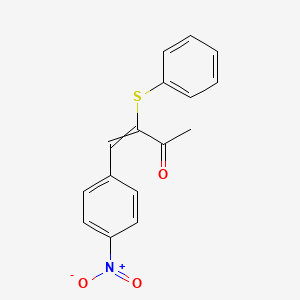
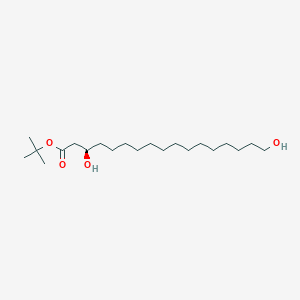
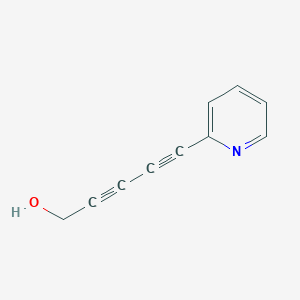
![N-[1,1'-Bi(cyclohexylidene)]-4-ylidenehydroxylamine](/img/structure/B14258164.png)
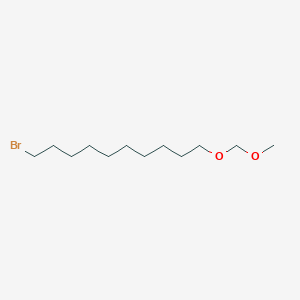
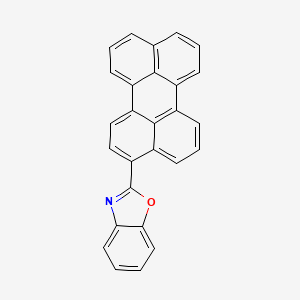
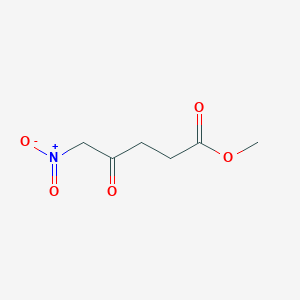
![6-(Methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]-1H-indole](/img/structure/B14258182.png)
